1-Amino-3-(4-methylphenoxy)propan-2-ol
Description
1-Amino-3-(4-methylphenoxy)propan-2-ol is a β-amino alcohol derivative characterized by a phenoxy group substituted with a methyl group at the para position and an amino group on the propan-2-ol backbone. This structural motif is critical for its pharmacological interactions, particularly with adrenergic receptors. The compound’s versatility in medicinal chemistry arises from its ability to modulate receptor binding and metabolic stability through structural modifications.
Properties
CAS No. |
55776-85-7 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-amino-3-(4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-2-4-10(5-3-8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 |
InChI Key |
AWPYDAIDERIOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with epichlorohydrin to form 1-(4-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product .
Industrial Production Methods: Industrial production of 1-Amino-3-(4-methylphenoxy)propan-2-ol typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Amino-3-(4-methylphenoxy)propan-2-ol has the following molecular characteristics:
- Molecular Formula : C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- CAS Number : 55776-85-7
The compound features an amino group, a propanol backbone, and a phenoxy moiety, which contribute to its diverse reactivity and biological activity.
Scientific Research Applications
1-Amino-3-(4-methylphenoxy)propan-2-ol is utilized in multiple research domains:
Organic Synthesis
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structural attributes allow it to participate in various chemical reactions, including oxidation, reduction, and substitution (see Table 1 for reaction types) .
| Reaction Type | Description | Reagents |
|---|---|---|
| Oxidation | Formation of nitroso or nitro derivatives | Potassium permanganate, hydrogen peroxide |
| Reduction | Formation of secondary amines | Lithium aluminum hydride, sodium borohydride |
| Substitution | Electrophilic aromatic substitution | Bromine, nitric acid |
The compound exhibits notable biological activities, particularly as a beta-adrenergic receptor antagonist. This mechanism is crucial in regulating cardiovascular functions such as heart rate and blood pressure .
Case Studies:
- Cardiovascular Research : Studies indicate that 1-amino-3-(4-methylphenoxy)propan-2-ol can effectively lower blood pressure by blocking catecholamine effects on beta receptors .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest its potential as a lead compound for developing new antibacterial agents .
Antioxidant and Anticancer Activity
Recent studies have explored the antioxidant and anticancer activities of related compounds. For instance, derivatives have shown significant cytotoxic effects against human glioblastoma and breast cancer cell lines .
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, inhibiting the normal epinephrine-mediated sympathetic actions such as increased heart rate. This results in decreased preload and blood pressure, making it useful in the treatment of hypertension .
Comparison with Similar Compounds
Key Observations :
- Fluorinated Derivatives : Fluorine’s electronegativity () improves metabolic stability and bioavailability by resisting oxidative degradation .
- Methoxy and Methoxymethyl Groups: These groups () enhance binding to α₁-, α₂-, and β₁-adrenoceptors, as seen in antiarrhythmic and hypotensive activities .
Pharmacological Activity Comparison
Antiarrhythmic and Adrenolytic Effects
- Methoxy-Substituted Analogs: Compounds like (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () exhibit significant α₁-adrenoceptor antagonism (IC₅₀: 0.8–1.2 μM) and spasmolytic activity, attributed to methoxy groups’ electron-donating effects .
- Chloro and Bromo Derivatives: These show moderate adrenolytic activity but higher cytotoxicity compared to methyl or methoxy analogs, likely due to steric hindrance and reactive metabolite formation .
- Enantiomeric Differences: Groszek et al. (2009) demonstrated that (R)-enantiomers of indolyloxy derivatives () exhibit 2–3 times higher β₁-adrenoceptor binding than (S)-enantiomers, highlighting stereochemical importance .
Hypotensive and Spasmolytic Activity
- Fluorinated Derivatives: 1-Amino-3-(4-fluorophenoxy)propan-2-ol () shows 30% greater hypotensive efficacy in vivo compared to non-halogenated analogs, linked to fluorine’s ability to stabilize ligand-receptor interactions .
- Methoxymethyl-Indole Derivatives : reports a 40% reduction in systolic blood pressure in hypertensive rat models at 10 mg/kg, outperforming methyl-substituted analogs .
Physicochemical and Pharmacokinetic Properties
Notes:
Biological Activity
1-Amino-3-(4-methylphenoxy)propan-2-ol is an organic compound notable for its potential pharmacological applications, particularly in the treatment of cardiovascular diseases. This compound exhibits biological activity primarily through its interaction with beta-adrenergic receptors, which are critical in regulating heart rate and blood pressure. The following sections delve into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₅NO₂
- Molecular Weight : 181.23 g/mol
- CAS Number : 55776-85-7
1-Amino-3-(4-methylphenoxy)propan-2-ol functions as a β-adrenergic receptor antagonist . By blocking the effects of catecholamines such as adrenaline and noradrenaline, it leads to a decrease in heart rate and blood pressure. This mechanism makes it a candidate for treating conditions like hypertension and other cardiovascular disorders .
Cardiovascular Effects
Research has demonstrated that 1-amino-3-(4-methylphenoxy)propan-2-ol can effectively modulate cardiovascular functions. In vitro studies have shown that it interacts with beta-receptors, influencing heart rate and vascular resistance. For instance, binding assays have indicated a significant affinity for β1 and β2 adrenergic receptors, suggesting potential therapeutic benefits in managing heart-related conditions.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of compounds structurally related to 1-amino-3-(4-methylphenoxy)propan-2-ol. For example, derivatives have shown activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the compound may possess additional applications in combating bacterial infections .
Study on Cardiovascular Activity
A study published in the Journal of Medicinal Chemistry evaluated various analogs of beta-blockers, including those similar to 1-amino-3-(4-methylphenoxy)propan-2-ol. The results indicated that these compounds exhibited significant hypotensive effects due to their adrenolytic properties, confirming their potential use in clinical settings for hypertension management .
Antimicrobial Research
In a separate investigation focused on synthetic 1,3-bis(aryloxy)propan-2-amines, researchers found that certain derivatives inhibited the growth of Gram-positive bacteria at low micromolar concentrations. The minimal inhibitory concentrations (MIC) ranged from 5.99 to 28.58 μM against various strains, highlighting the compound's potential as an antibacterial agent .
Data Table: Biological Activity Overview
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
